molecular formula C13H18O3 B13613449 2-(4-Isopropoxyphenyl)butanoic acid

2-(4-Isopropoxyphenyl)butanoic acid

Cat. No.: B13613449
M. Wt: 222.28 g/mol
InChI Key: TZSVFTPMAIEABV-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of butanoic acid, featuring a phenyl ring substituted with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)butanoic acid typically involves the alkylation of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The phenyl ring can engage in π-π interactions with aromatic amino acids in protein binding sites, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. This can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)butanoic acid

InChI

InChI=1S/C13H18O3/c1-4-12(13(14)15)10-5-7-11(8-6-10)16-9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15)

InChI Key

TZSVFTPMAIEABV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(C)C)C(=O)O

Origin of Product

United States

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